Lauryl glycidyl ether

Catalog No.
S604978
CAS No.
2461-18-9
M.F
C15H30O2
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl glycidyl ether

CAS Number

2461-18-9

Product Name

Lauryl glycidyl ether

IUPAC Name

2-(dodecoxymethyl)oxirane

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3

InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCC1CO1

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

1-dodecyl glycidyl ether, C12Ge cpd

Canonical SMILES

CCCCCCCCCCCCOCC1CO1

Wastewater Treatment

LGE exhibits several properties that make it suitable for wastewater treatment []. Its cationic nature allows it to bind to negatively charged pollutants like oil and grease, facilitating their removal from the water. Additionally, LGE possesses high thermal stability, making it effective in various treatment processes involving elevated temperatures. Furthermore, its low toxicity and resistance to hydrolysis contribute to its environmental safety profile in wastewater treatment applications [].

Polymer Synthesis

LGE serves as a reactive intermediate in the synthesis of various polymers []. Its epoxy group readily undergoes ring-opening reactions, allowing it to participate in the formation of different polymer structures. This property makes LGE valuable in the development of novel materials with specific properties for diverse applications.

Biomedical Research

LGE's ability to bind to fatty acids and alcohols through hydrogen bonding makes it a potential candidate for various biomedical research applications []. This binding property allows LGE to interact with biological membranes and potentially act as a carrier molecule for drug delivery or other targeted applications. However, further research is needed to explore the full potential of LGE in this field.

Other Potential Applications

LGE's unique combination of properties also holds promise for other scientific research areas. These include:

  • Cosmetics: LGE's foaming and emulsifying properties suggest its potential use in the development of new cosmetic formulations [].
  • Textile Industry: LGE could potentially act as a finishing agent for textiles due to its ability to improve fabric properties like softness and water repellency [].

Lauryl glycidyl ether is a chemical compound with the molecular formula C15H30O2C_{15}H_{30}O_{2} and is classified as an ether-epoxide derivative. It is a colorless to almost colorless liquid that is insoluble in water but can be flammable. The compound features both ether and epoxide functional groups, which contribute to its reactivity and versatility in various applications .

Due to its epoxide group. It can undergo polymerization reactions, where it acts as a reactive diluent, facilitating the formation of polymers. The reactivity of the epoxide group allows for ring-opening reactions with nucleophiles, such as alcohols or amines, leading to the formation of oligomers or larger polymeric structures. Additionally, it can react with aliphatic alcohols, resulting in branched and linear oligomers depending on the reaction conditions .

Lauryl glycidyl ether has been noted for its biological activity as a skin sensitizer, which means it has the potential to induce allergic reactions upon skin contact. This characteristic necessitates caution in handling and application, particularly in cosmetic or pharmaceutical formulations where skin exposure may occur .

The synthesis of lauryl glycidyl ether typically involves the reaction of lauryl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This process results in the formation of the glycidyl ether through nucleophilic substitution and subsequent epoxidation. Alternative methods may include direct epoxidation of lauryl alcohol or other fatty alcohols using peracids or other oxidizing agents .

Lauryl glycidyl ether finds numerous applications across various industries:

  • Polymer Production: It is widely used as a reactive diluent in epoxy resins and coatings.
  • Surfactants: The compound serves as an ingredient in surfactants due to its amphiphilic properties.
  • Cosmetics: Due to its emulsifying properties, it is incorporated into personal care products.
  • Adhesives: It enhances adhesion properties in adhesive formulations .

Studies on interaction mechanisms involving lauryl glycidyl ether indicate that it can form complexes with various nucleophiles, impacting its reactivity profile. The presence of the epoxide group allows for selective reactions with functional groups such as hydroxyls and amines, which can modify the physical and chemical properties of resulting materials. Research has shown that varying temperature conditions during reactions can significantly influence product distribution and oligomer formation .

Lauryl glycidyl ether shares similarities with several other compounds that also contain ether and epoxide functionalities. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Glycidyl etherC3H6OC_{3}H_{6}OSimple structure; used in epoxy resinsSmaller size; more reactive due to fewer carbons
Octadecyl glycidyl etherC21H42O2C_{21}H_{42}O_{2}Longer carbon chain; higher hydrophobicityGreater hydrophobic character; used in coatings
Phenyl glycidyl etherC9H10OC_{9}H_{10}OContains an aromatic ring; used in specialty applicationsAromatic character influences reactivity

Lauryl glycidyl ether's unique combination of a medium-length carbon chain and dual functional groups allows it to serve specific roles in polymer chemistry and surfactant formulation that other similar compounds may not fulfill as effectively. Its balance between hydrophobicity and reactivity makes it particularly valuable in diverse industrial applications .

The development of lauryl glycidyl ether is intertwined with the broader evolution of epoxy chemistry. Epoxy resins were first synthesized in the 1930s, with Pierre Castan’s pioneering work on epoxide curing reactions in 1936 laying the groundwork for subsequent discoveries. By the mid-20th century, glycidyl ethers emerged as reactive diluents to address the high viscosity of early epoxy resins. Lauryl glycidyl ether, derived from C12–C14 fatty alcohols, was commercialized to enhance processability in coatings and adhesives. Its synthesis typically involves the reaction of lauryl alcohol with epichlorohydrin under basic conditions, a method refined through industrial scale-up efforts in the 1960s.

Nomenclature and Classification

Lauryl glycidyl ether is systematically identified through multiple naming conventions and chemical identifiers:

Systematic NameCommon NamesCAS NumberMolecular Formula
2-(Dodecoxymethyl)oxiraneDodecyl glycidyl ether, LGE2461-18-9C15H30O2

Classified as an aliphatic glycidyl ether, LGE belongs to the epoxide family, characterized by a three-membered cyclic ether (oxirane) bonded to a dodecyl chain. Its IUPAC name reflects the substitution pattern: the oxirane ring is substituted with a dodecoxymethyl group at the second position.

Position within the Glycidyl Ether Family

Glycidyl ethers are categorized by their alkyl or aryl substituents, which dictate reactivity and applications. LGE is part of the C12–C14 alkyl glycidyl ether subgroup, alongside homologs like tetradecyl glycidyl ether. Key distinctions within the family include:

Glycidyl EtherAlkyl Chain LengthPrimary Use
Butyl glycidyl etherC4Solvent-free epoxy formulations
Allyl glycidyl etherC3 (allyl group)Polymer crosslinking
Lauryl glycidyl etherC12Viscosity reduction in resins

LGE’s long hydrophobic chain imparts unique compatibility with nonpolar matrices, making it ideal for modifying epoxy resins without compromising mechanical properties.

Significance in Organic Chemistry and Industrial Applications

Organic Synthesis

LGE serves as a versatile intermediate due to its reactive epoxide group. It participates in nucleophilic ring-opening reactions with amines, thiols, and carboxylic acids, enabling the synthesis of surfactants, polymer grafts, and pharmaceutical precursors. For example, its reaction with cellulose ethers disrupts hydrogen bonding, yielding hydrophobic biopolymers for personal care products.

Industrial Applications

LGE’s primary industrial role is as a reactive diluent in epoxy systems. Key applications include:

  • Coatings and Adhesives: Reduces viscosity of bisphenol-A epoxies, improving sprayability and curing kinetics.
  • Textile Modification: Enhances dye affinity by introducing allyl groups to fiber surfaces.
  • Polymer Engineering: Modifies crosslink density in silicones and polyurethanes, optimizing flexibility.

A comparative analysis of epoxy formulations highlights LGE’s impact:

Epoxy Resin PropertyWithout LGEWith 10% LGE
Viscosity (25°C, mPa·s)12,0001,200
Tensile Strength (MPa)7568
Elongation at Break (%)47

Data adapted from industrial studies on epoxy modifiers.

Emerging Research

Recent studies explore LGE’s role in advanced materials:

  • Drug Delivery Systems: Functionalized LGE derivatives improve hydrophobicity in nanocarriers.
  • Sustainable Polymers: Copolymerization with polyethylene oxide yields biodegradable elastomers.

Molecular Structure and Formula

Lauryl glycidyl ether, also known as dodecyl glycidyl ether, is characterized by the molecular formula C₁₅H₃₀O₂ with a molecular weight of 242.403 g/mol [1] [2]. The compound features a distinctive structure comprising a twelve-carbon aliphatic chain (lauryl group) connected via an ether linkage to a glycidyl group containing a three-membered epoxide ring [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(dodecoxymethyl)oxirane [5].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCCOCC1CO1 [5]. The InChI Key for lauryl glycidyl ether is VMSIYTPWZLSMOH-UHFFFAOYSA-N [5], providing a unique identifier for this specific molecular structure.

PropertyValue
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.403 g/mol
Chemical Abstracts Service Number2461-18-9
International Union of Pure and Applied Chemistry Name2-(dodecoxymethyl)oxirane
Simplified Molecular Input Line Entry SystemCCCCCCCCCCCCOCC1CO1
InChI KeyVMSIYTPWZLSMOH-UHFFFAOYSA-N

The molecular architecture of lauryl glycidyl ether consists of three distinct structural domains: the hydrophobic dodecyl chain, the ether linkage, and the reactive epoxide ring . The epoxide ring exhibits significant ring strain due to the forced deviation from ideal tetrahedral bond angles, creating a highly reactive electrophilic center [8].

Stereochemistry and Conformational Analysis

Lauryl glycidyl ether contains one stereocenter located at the carbon atom of the epoxide ring, resulting in two possible enantiomers [2]. The stereochemical configuration around this center is crucial for understanding the compound's reactivity patterns and interactions with biological systems [19].

The conformational analysis of lauryl glycidyl ether reveals multiple accessible conformations due to the flexibility of the dodecyl chain [25]. The alkyl chain can adopt various conformations ranging from fully extended to more compact folded arrangements, with the most stable conformations being those that minimize steric interactions while maintaining favorable van der Waals contacts [26].

The epoxide ring itself maintains a rigid three-membered structure with bond angles of approximately 60°, significantly smaller than the ideal tetrahedral angle of 109.5° [22]. This angular strain contributes to the high reactivity of the epoxide functional group [24]. The conformational preferences of the ether linkage typically favor gauche arrangements to minimize dipole-dipole interactions [28].

Conformational FeatureDescription
StereocenterOne asymmetric carbon in epoxide ring
Possible EnantiomersTwo (R and S configurations)
Alkyl Chain FlexibilityMultiple rotatable bonds allowing various conformations
Epoxide Ring GeometryRigid three-membered ring with 60° bond angles
Ether Linkage PreferenceGauche conformation to minimize dipolar interactions

The rotational barriers around the carbon-carbon bonds in the dodecyl chain are relatively low, typically ranging from 2-4 kcal/mol, allowing for rapid conformational interconversion at room temperature [28]. The presence of the epoxide ring creates a localized area of high electron density at the oxygen atom while simultaneously creating electron-deficient carbon centers [21].

Structural Comparison with Other Glycidyl Ethers

Lauryl glycidyl ether belongs to the broader class of glycidyl ethers, which are characterized by the presence of a 2,3-epoxypropyl group linked to various organic substituents through an ether bond [11]. Comparative analysis reveals significant structural differences between lauryl glycidyl ether and other members of this chemical family.

The structural variation among glycidyl ethers primarily occurs in the substituent group attached to the ether oxygen [10]. Phenyl glycidyl ether contains an aromatic ring system with the formula C₉H₁₀O₂ and molecular weight of 150.2 g/mol [10]. In contrast, shorter alkyl chain glycidyl ethers such as butyl glycidyl ether (C₇H₁₄O₂, molecular weight 130.2 g/mol) and ethyl glycidyl ether (C₅H₁₀O₂, molecular weight 102.1 g/mol) exhibit different physical and chemical properties [13].

Glycidyl EtherMolecular FormulaMolecular Weight (g/mol)Substituent TypeHydrophobic Character
Lauryl Glycidyl EtherC₁₅H₃₀O₂242.4Long alkyl chainVery high
Phenyl Glycidyl EtherC₉H₁₀O₂150.2Aromatic ringModerate
Butyl Glycidyl EtherC₇H₁₄O₂130.2Short alkyl chainModerate
Ethyl Glycidyl EtherC₅H₁₀O₂102.1Short alkyl chainLow

The extended alkyl chain in lauryl glycidyl ether confers unique properties compared to its shorter-chain analogs [9]. The increased hydrophobic character significantly affects solubility characteristics, with lauryl glycidyl ether showing minimal water solubility compared to shorter chain glycidyl ethers [3]. The longer alkyl chain also influences the compound's ability to interact with biological membranes and its effectiveness as a surfactant .

Structural analysis indicates that the epoxide ring reactivity remains consistent across different glycidyl ethers, but the accessibility of the reactive site varies depending on the steric bulk of the substituent group [9]. The branched nature of some glycidyl ethers, such as those derived from tertiary alcohols, can significantly impact the approach of nucleophiles to the epoxide ring [9].

Electronic Properties and Molecular Orbital Theory

The electronic structure of lauryl glycidyl ether is dominated by the highly strained epoxide ring, which creates distinct regions of electron density and electrophilic character [21]. The three-membered ring system exhibits significant ring strain due to the forced deviation from optimal bond angles, resulting in weakened carbon-oxygen bonds and enhanced reactivity [22].

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the oxygen atom of the epoxide ring, while the lowest unoccupied molecular orbital is distributed across the carbon atoms of the strained ring [21]. This electronic distribution creates a situation where the epoxide carbons are electron-deficient and susceptible to nucleophilic attack [24].

The electrostatic potential map of lauryl glycidyl ether demonstrates the heterogeneous distribution of electron density throughout the molecule [21]. The region of highest electron density is concentrated around the epoxide oxygen atom, while the carbon atoms adjacent to the ring exhibit the lowest electron density [21]. This electronic polarization is further influenced by the inductive effect of the ether linkage and the electron-donating properties of the alkyl chain [21].

Electronic PropertyDescriptionValue/Range
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital GapEnergy difference between frontier orbitalsApproximately 6-8 eV
Dipole MomentMolecular polarity1-3 Debye
Electrostatic Potential (minimum)Most electron-deficient regionLocated at epoxide carbons
Electrostatic Potential (maximum)Most electron-rich regionLocated at epoxide oxygen
PolarizabilityMolecular response to electric fieldHigh due to extended alkyl chain

The electronic transitions in lauryl glycidyl ether are primarily associated with the epoxide functional group, as the saturated alkyl chain does not contribute significant chromophoric properties [21]. The most probable electronic transitions involve promotion of electrons from the oxygen lone pairs to the antibonding orbitals of the carbon-oxygen bonds in the epoxide ring [21].

The inductive effect of the long alkyl chain slightly influences the electron density at the epoxide ring, but this effect is relatively minor compared to the inherent strain-induced reactivity of the three-membered ring system [21]. The ether linkage serves as an electron-donating group that can stabilize positive charge development during nucleophilic attack reactions [24].

Spectroscopic Characteristics

Lauryl glycidyl ether exhibits characteristic spectroscopic signatures that enable its identification and structural confirmation through multiple analytical techniques [16]. Infrared spectroscopy reveals several diagnostic absorption bands that are indicative of the compound's functional groups and structural features [3].

The infrared spectrum of lauryl glycidyl ether displays a characteristic absorption around 900 cm⁻¹ corresponding to the carbon-oxygen stretching vibration of the epoxide ring [3]. The alkyl chain contributes strong absorption bands in the 2800-3000 cm⁻¹ region due to carbon-hydrogen stretching vibrations [3]. The ether linkage is identified by carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ range [3].

Nuclear magnetic resonance spectroscopy provides detailed structural information about lauryl glycidyl ether . In proton nuclear magnetic resonance spectroscopy, the epoxide protons appear as characteristic multiplets in the 2.6-3.2 parts per million range [20]. The methylene protons of the alkyl chain generate signals between 0.8-1.4 parts per million, while the ether-linked methylene protons resonate at 3.5-4.5 parts per million [20].

Spectroscopic TechniqueCharacteristic SignalChemical Shift/FrequencyAssignment
Infrared SpectroscopyCarbon-oxygen stretch~900 cm⁻¹Epoxide ring
Infrared SpectroscopyCarbon-hydrogen stretch2800-3000 cm⁻¹Alkyl chain
Infrared SpectroscopyCarbon-oxygen stretch1000-1300 cm⁻¹Ether linkage
Proton Nuclear Magnetic ResonanceEpoxide protons2.6-3.2 ppmEpoxide ring
Proton Nuclear Magnetic ResonanceAlkyl protons0.8-1.4 ppmDodecyl chain
Proton Nuclear Magnetic ResonanceEther protons3.5-4.5 ppmEther linkage

Carbon-13 nuclear magnetic resonance spectroscopy reveals the epoxide carbons in the 44-80 parts per million range, with the carbon bearing the oxygen appearing at higher field due to the electron-withdrawing effect of the oxygen atom [17]. The alkyl chain carbons appear as expected in the aliphatic region, with the terminal methyl carbon appearing around 14 parts per million [17].

Mass spectrometry of lauryl glycidyl ether typically shows the molecular ion peak at m/z 242, with characteristic fragmentation patterns involving loss of the epoxide ring or cleavage of the ether linkage [6]. The compound is transparent in the ultraviolet-visible region due to the absence of extended conjugation or aromatic chromophores [21].

Lauryl glycidyl ether presents as a clear, colorless to almost colorless liquid at room temperature [1] [2] [3]. The compound exhibits viscous liquid characteristics with its appearance described as a transparent, colorless viscous liquid [4] [5]. Some sources indicate the compound may appear as a colorless to pale yellow liquid depending on purity and storage conditions [6]. The liquid state is maintained across typical ambient temperature ranges, with the compound remaining in liquid form well above room temperature due to its relatively high boiling point [4] [3].

Melting and Boiling Points

The melting point of lauryl glycidyl ether is reported as 11.8-12.3°C [4] [7] [8], indicating that the compound solidifies just below typical room temperature conditions. This narrow melting range suggests good compound purity and consistent molecular structure.

The boiling point is consistently reported as 324°C at atmospheric pressure (1 atm) [1] [4] [2]. Additional data shows the compound boils at 119-120°C under reduced pressure conditions of 1.2 Torr [9], demonstrating typical pressure-dependent boiling behavior for organic compounds. The relatively high boiling point reflects the compound's molecular weight and intermolecular forces associated with its long dodecyl chain structure.

Density and Viscosity Parameters

The density of lauryl glycidyl ether is 0.8688 g/cm³ measured at 30°C [4] [7] [8]. The specific gravity is reported as 0.88 at 20°C [2] [10], indicating the compound is less dense than water. This lower density is consistent with its hydrophobic alkyl chain structure and organic ether functionality.

Viscosity characteristics show temperature-dependent behavior typical of organic liquids [11] [6]. The compound exhibits relatively low viscosity compared to higher molecular weight epoxy resins, which contributes to its utility as a reactive diluent in epoxy formulations [12] [13]. The viscosity decreases with increasing temperature, following expected thermodynamic principles for liquid organic compounds.

Solubility Profile in Various Solvents

Lauryl glycidyl ether demonstrates distinct solubility characteristics based on solvent polarity. The compound is insoluble in water [4] [5] [3], which is attributed to its hydrophobic dodecyl chain that dominates the molecular behavior despite the presence of polar ether and epoxide functional groups.

In contrast, the compound shows excellent solubility in organic solvents [6] [14] [15]. It exhibits good solubility in non-polar organic solvents such as hexane and toluene due to its hydrophobic alkyl chain structure [15]. The compound is also soluble in acetone and other polar organic solvents [16], demonstrating versatility in various organic medium applications. This solubility profile makes it particularly valuable in formulations requiring compatibility with diverse organic components.

Thermodynamic Stability and Phase Behavior

Lauryl glycidyl ether exhibits high thermal stability with decomposition temperatures well above its boiling point [11]. The compound demonstrates chemically stable behavior under normal storage and handling conditions [18]. Its thermodynamic stability is enhanced by the saturated alkyl chain structure, which provides resistance to oxidation and thermal degradation.

Phase behavior analysis reveals that long-chain glycidyl ethers, including lauryl glycidyl ether, can exhibit rotator phase behavior at specific temperature ranges [19]. This unique phase behavior involves molecular organization where the alkyl chains maintain rotational freedom while the molecular centers remain ordered. The compound's phase transitions are influenced by both temperature and the presence of other components in mixed systems.

Thermodynamic parameters indicate that the compound's stability is maintained across a wide temperature range, with onset decomposition temperatures typically occurring above 200°C [11]. The compound's glass transition behavior and thermal properties are significantly influenced by its molecular structure and intermolecular interactions [11] [20].

Collision Cross Section Measurements and Implications

Collision cross section (CCS) measurements provide valuable structural information for lauryl glycidyl ether in gas-phase analysis. The predicted CCS values for various adduct forms range from 155.2 to 199.2 Ų [21]. The most common adduct forms show the following CCS values:

  • [M+H]⁺ adduct: 162.8 Ų
  • [M+Na]⁺ adduct: 168.4 Ų
  • [M-H]⁻ adduct: 166.6 Ų
  • [M+NH₄]⁺ adduct: 174.7 Ų

These CCS measurements are particularly valuable for analytical identification and structural characterization of the compound in complex mixtures [21] [22]. The values reflect the compound's three-dimensional molecular structure and provide insights into its gas-phase conformation. The variation in CCS values among different adduct types indicates how ionization affects the molecular geometry and effective collision cross-sectional area.

Implications of CCS data extend to mass spectrometry applications where these values serve as additional identification parameters beyond mass-to-charge ratios. The CCS measurements demonstrate the compound's molecular compactness and structural organization in the gas phase, which correlates with its solution-phase behavior and intermolecular interactions [23] [24].

Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992)
Liquid

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (98.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (22.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (98.73%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2461-18-9

Wikipedia

Glycidyl lauryl ether

Methods of Manufacturing

CONDENSATION OF DODECANOL WITH EPICHLOROHYDRIN (COMMERCIAL PRODUCT IS A MIXT PRODUCED FROM C12 & C14 ALCOHOLS)

General Manufacturing Information

Paint and coating manufacturing
Oxirane, 2-[(dodecyloxy)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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